molecular formula C13H27NO2S B6706230 N-(1-ethylsulfonylpropan-2-yl)-2,4,4-trimethylcyclopentan-1-amine

N-(1-ethylsulfonylpropan-2-yl)-2,4,4-trimethylcyclopentan-1-amine

Cat. No.: B6706230
M. Wt: 261.43 g/mol
InChI Key: TUEYGCNGUXHELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylsulfonylpropan-2-yl)-2,4,4-trimethylcyclopentan-1-amine is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with an amine group and an ethylsulfonylpropan-2-yl group

Properties

IUPAC Name

N-(1-ethylsulfonylpropan-2-yl)-2,4,4-trimethylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2S/c1-6-17(15,16)9-11(3)14-12-8-13(4,5)7-10(12)2/h10-12,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEYGCNGUXHELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(C)NC1CC(CC1C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylsulfonylpropan-2-yl)-2,4,4-trimethylcyclopentan-1-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amine group: This step often involves amination reactions using reagents such as ammonia or amines.

    Attachment of the ethylsulfonylpropan-2-yl group: This can be done through sulfonylation reactions using reagents like ethylsulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylsulfonylpropan-2-yl)-2,4,4-trimethylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-ethylsulfonylpropan-2-yl)-2,4,4-trimethylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethylsulfonylpropan-2-yl)-2,4,4-trimethylcyclopentan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylsulfonylpropan-2-yl)-2,4,4-trimethylcyclopentan-1-amine
  • N-(1-ethylsulfonylbutan-2-yl)-2,4,4-trimethylcyclopentan-1-amine

Uniqueness

N-(1-ethylsulfonylpropan-2-yl)-2,4,4-trimethylcyclopentan-1-amine is unique due to its specific structural features, such as the ethylsulfonylpropan-2-yl group and the cyclopentane ring. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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